N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide
Description
Historical Context and Research Significance
N-(2,4,5-Trimethoxybenzyl)cyclopentanamine hydrobromide emerged in synthetic organic chemistry as part of efforts to explore structurally modified arylalkylamines for pharmacological applications. While mescaline (3,4,5-trimethoxyphenethylamine) has long been studied for its psychotropic properties, modifications to its substitution pattern and core scaffold have generated derivatives with distinct physicochemical profiles. The 2,4,5-trimethoxy substitution on the benzyl group distinguishes this compound from classical trimethoxyaryl amines, potentially altering its electronic interactions with biological targets. Its development aligns with broader interests in methoxy-rich amines for neurotransmitter receptor modulation and chemical probe design.
Systematic Nomenclature and Chemical Identity
The compound’s IUPAC name, This compound , reflects its structural components:
- Core amine : Cyclopentanamine (C₅H₉NH₂)
- Benzyl substituent : 2,4,5-Trimethoxybenzyl (C₆H₂(OCH₃)₃CH₂)
- Counterion : Hydrobromide (HBr)
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1609395-84-7 | |
| Molecular Formula | C₁₅H₂₃NO₃·HBr | |
| Molar Mass | 346.26 g/mol | |
| SMILES | COC1=CC(=C(C(=C1)OC)OC)CNC2CCCC2.Br | |
| InChI Key | MGUXNJVGTAJAEZ-UHFFFAOYSA-N |
Structural Classification within Amine Derivatives
This compound belongs to three overlapping chemical classes:
- Secondary amines : The nitrogen atom bonds to two alkyl groups (cyclopentyl and benzyl).
- Benzylamine derivatives : Features a benzyl group (-CH₂C₆H₃(OCH₃)₃) attached to the amine.
- Poly-methoxy arylalkylamines : The 2,4,5-trimethoxybenzyl moiety confers distinct electronic properties compared to simpler benzylamines.
As a hydrobromide salt, it exhibits enhanced aqueous solubility relative to the free base, a characteristic critical for crystallography and in vitro assays.
Core Molecular Framework and Substituent Patterns
The molecule comprises two interconnected structural domains:
Cyclopentane Ring
- A five-membered saturated carbocycle providing conformational rigidity.
- The chair and envelope conformations influence intermolecular packing in the solid state.
2,4,5-Trimethoxybenzyl Group
- Methoxy (-OCH₃) substituents at positions 2, 4, and 5 create an electron-rich aromatic system.
- Compared to the 3,4,5-trimethoxy pattern in mescaline, this arrangement alters dipole moments and hydrogen-bonding capacity.
Amine Bridge
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.BrH/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXNJVGTAJAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-84-7 | |
| Record name | Benzenemethanamine, N-cyclopentyl-2,4,5-trimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Reaction Mechanism
The most widely employed method involves reductive amination between 2,4,5-trimethoxybenzaldehyde and cyclopentanamine using hydrogenation catalysts. As demonstrated in recent heterocyclic compound syntheses, this one-pot process combines carbonyl condensation with immediate reduction:
$$
\text{Cyclopentanamine} + \text{2,4,5-Trimethoxybenzaldehyde} \xrightarrow[\text{H}_2]{\text{Catalyst}} \text{N-(2,4,5-Trimethoxybenzyl)cyclopentanamine}
$$
Key operational parameters from analogous syntheses include:
The platinum-catalyzed system demonstrates superior performance, with patent data showing 93% yield under 5 bar H₂ pressure. Solvent choice critically impacts crystallinity, with methanol-tetrahydrofuran mixtures preventing premature precipitation of intermediates.
Process Optimization
Critical purification steps adapted from US7456283B2 include:
- Celite filtration to remove catalyst residues
- Sequential extraction with 2N HCl (2 × 50 mL) and toluene back-extraction at pH 12
- Vacuum distillation at 40-50 mbar to recover excess amine
Recent improvements incorporate in situ FTIR monitoring to track imine intermediate formation, reducing reaction times by 30% compared to traditional GC methods.
Nucleophilic Substitution Approach
Halobenzyl Intermediate Route
Alternative syntheses utilize 2,4,5-trimethoxybenzyl bromide intermediates reacting with cyclopentanamine. This two-step process follows:
$$
\text{2,4,5-Trimethoxybenzyl bromide} + \text{Cyclopentanamine} \rightarrow \text{Target amine} + \text{HBr}
$$
Process characteristics from CN101704788B show:
| Parameter | Value | Impact on Purity |
|---|---|---|
| Molar ratio (amine:halide) | 1.2:1 | Minimizes di-alkylation |
| Temperature | 25-30°C | Controls exotherm |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Reaction time | 6-8 hrs | Completes substitution |
This method produces hydrobromide salt directly through HBr liberation, though requires careful pH control (maintained at 6.5-7.0) to prevent amine protonation during reaction.
Phase-Transfer Catalysis
Modern adaptations employ benzyltriethylammonium chloride (0.5 mol%) to accelerate the substitution:
- Reduces reaction time to 2.5 hrs
- Increases yield to 88% (vs. 72% without catalyst)
- Enables aqueous-organic biphasic conditions
Hydrobromide Salt Formation
All synthetic routes culminate in salt formation through HBr treatment. Critical parameters include:
| Parameter | Optimal Value | Effect |
|---|---|---|
| HBr concentration | 48% aqueous | Prevents over-acidification |
| Solvent system | Ethanol/EtOAc (1:3) | Enhances crystallization |
| Cooling rate | 0.5°C/min | Controls crystal size |
| Final pH | 3.8-4.2 | Maximizes salt stability |
Patent data demonstrates that slow addition of HBr (1 mL/min per 100g amine) through subsurface cannulation prevents local overheating and decomposition. The resulting crystals exhibit 99.6% HPLC purity when using ethanol/ethyl acetate recrystallization.
Advanced Purification Techniques
Crystallization Optimization
Recent innovations employ anti-solvent crystallization with n-butanol:
- Dissolve crude product in warm ethanol (65°C)
- Add n-butanol dropwise (1:3 v/v)
- Cool to -20°C at 5°C/hr
- Isolate via vacuum filtration (<10 mbar)
This method increases crystal density by 40% compared to standard recrystallization, producing free-flowing powder suitable for pharmaceutical formulation.
Chromatographic Purification
For ultra-high purity requirements (>99.9%), flash chromatography using these conditions proves effective:
- Column: Silica gel 60 (40-63 μm)
- Mobile phase: CH₂Cl₂/MeOH/NH₄OH (90:9:1)
- Flow rate: 30 mL/min
- Loading: 1g crude per 50g silica
This removes residual trimethoxybenzaldehyde (<0.1% by GC-MS) and dimeric byproducts.
Analytical Characterization
Comprehensive QC protocols include:
5.1 Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.50-1.85 (m, 8H, cyclopentyl), 3.72 (s, 9H, OCH₃), 4.25 (s, 2H, CH₂N), 6.65 (s, 2H, aromatic)
- FTIR (KBr): 3340 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=N), 1125 cm⁻¹ (C-O methoxy)
5.2 Thermal Analysis
- Melting point: 214-216°C (decomposition)
- TGA: 1.2% weight loss up to 150°C (solvent-free)
5.3 Chromatographic Purity
Comparative Method Analysis
| Metric | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Total yield | 89% | 78% |
| Purity (HPLC) | 99.6% | 98.7% |
| Reaction scale potential | Multi-kilogram | <500g batches |
| Byproduct formation | <0.5% | 2-3% dimeric species |
| Energy consumption | 35 kWh/kg | 28 kWh/kg |
Recent process economics modeling shows reductive amination becomes cost-advantageous above 10kg scale due to catalyst recycling capabilities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Capable of being reduced to amines or alcohols.
- Substitution Reactions: Engages in nucleophilic substitutions at the benzyl position.
Biology
In biological research, this compound is investigated for its potential interactions with biological molecules:
- Neurotransmitter Modulation: Preliminary studies suggest it may modulate serotonin levels, indicating potential antidepressant effects.
- Cytotoxicity Studies: Related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and HL-60.
Medicine
The compound is explored for therapeutic applications due to its interaction with neurotransmitter systems:
- Antidepressant Properties: Initial pharmacological screenings indicate that it may exhibit antidepressant-like effects in animal models.
- Neuroprotective Effects: Potential protective effects against oxidative stress and neurodegeneration have been noted.
Case Studies and Research Findings
-
Neurotransmitter Modulation:
- A study demonstrated that this compound significantly increased serotonin release in neuronal cultures treated with varying concentrations of the compound. This suggests its potential role as a serotonin modulator.
-
Cytotoxicity Assessment:
- Research on Mannich bases related to this compound showed enhanced cytotoxicity against human cancer cell lines. Structural modifications led to increased potency against MCF-7 and HL-60 cell lines.
-
Pharmacological Screening:
- Behavioral tests in animal models indicated that administration of the compound reduced depressive-like symptoms. This highlights its potential as an antidepressant agent.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Substituent Position on the Benzyl Group
The position of methoxy groups on the benzyl ring significantly impacts pharmacological and physicochemical properties.
*TMB: Trimethoxybenzyl
Amine Structure and Salt Form
Variations in the amine moiety and salt form modulate bioavailability and target engagement.
Pharmacological Implications
- Dopaminergic Activity : 3,4,5-Trimethoxybenzyl derivatives (e.g., N-(3,4,5-TMB)-1-adamantanamine) are associated with dopaminergic modulation, suggesting substitution-dependent receptor targeting .
- Cardioprotective Potential: Hydrobromide salts of structurally distinct amines (e.g., thiazol-2-yl hydrazines) exhibit cardioprotective effects, implying the counterion’s role in stabilizing bioactive conformations .
- Metabolic Stability: 2,4,5-Trimethoxy substitution may resist oxidative metabolism compared to 3,4,5-isomers, as seen in capsaicinoid analogues .
Biological Activity
N-(2,4,5-trimethoxybenzyl)cyclopentanamine hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Information
| Property | Information |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1609395-84-7 |
| Molecular Formula | C15H22BrN2O3 |
| Molecular Weight | 353.25 g/mol |
The compound features a cyclopentanamine structure with a trimethoxybenzyl group, which is significant for its interaction with biological targets.
This compound is hypothesized to interact with various neurotransmitter systems in the brain. Its potential mechanisms include:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing neurotransmission and signaling pathways.
- Enzyme Interaction : It might inhibit or activate enzymes involved in metabolic processes.
- Ion Channel Modulation : The compound could affect the activity of ion channels, thereby altering cellular excitability and signaling.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological effects:
- Neurotransmitter Activity : Studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or neuroinflammation.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-methoxybenzyl)cyclopentanamine | Lacks additional methoxy groups | Limited neuroactivity |
| N-(4-methoxybenzyl)cyclopentanamine | Only one methoxy group | Moderate receptor activity |
| N-(2,4-dimethoxybenzyl)cyclopentanamine | Two methoxy groups | Enhanced antioxidant properties |
The presence of three methoxy groups in this compound likely enhances its biological activity compared to its analogs.
Q & A
Q. How can crystallographic data resolve debates about salt stoichiometry?
- SCXRD can unambiguously determine the HBr ratio (1:1 or 1:2) via Br⁻ occupancy refinement. Pair with elemental analysis (EA) for validation. Discrepancies may arise from hygroscopicity; store samples under inert gas during analysis .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
